molecular formula C25H22N2O3 B11008614 1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-5-carboxamide

1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-5-carboxamide

Cat. No.: B11008614
M. Wt: 398.5 g/mol
InChI Key: CHIMNJZAEUDKCV-UHFFFAOYSA-N
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Description

1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an indole core with a benzodioxepin moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Benzodioxepin Moiety: This step involves the formation of the benzodioxepin ring, which can be achieved through cyclization reactions.

    Coupling Reactions: The final step involves coupling the indole core with the benzodioxepin moiety using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-N-[4-(dimethylamino)benzyl]-4-piperidinecarboxamide
  • 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(phenyl)methanol

Uniqueness

1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-indole-5-carboxamide stands out due to its unique combination of an indole core and a benzodioxepin moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

1-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)indole-5-carboxamide

InChI

InChI=1S/C25H22N2O3/c28-25(26-21-8-10-23-24(16-21)30-14-4-13-29-23)20-7-9-22-19(15-20)11-12-27(22)17-18-5-2-1-3-6-18/h1-3,5-12,15-16H,4,13-14,17H2,(H,26,28)

InChI Key

CHIMNJZAEUDKCV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N(C=C4)CC5=CC=CC=C5)OC1

Origin of Product

United States

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